4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide
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Overview
Description
4,6-DIMETHYL-2-OXO-1-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with a pyridinecarboxamide core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-2-OXO-1-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-DIMETHYL-2-OXO-1-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridinecarboxamides and their derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
4,6-DIMETHYL-2-OXO-1-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and other proteins, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-2-OXO-1-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE: Lacks the phenylmethylidene group, resulting in different chemical properties and reactivity.
1-PHENYLMETHYLIDENEAMINO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE: Similar structure but without the dimethyl groups, affecting its steric and electronic characteristics.
Uniqueness
4,6-DIMETHYL-2-OXO-1-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is unique due to the presence of both the dimethyl and phenylmethylidene groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C15H15N3O2 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-10-8-11(2)18(15(20)13(10)14(16)19)17-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,16,19)/b17-9+ |
InChI Key |
CDIVWYKPAYBDCI-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=CC=C2)C(=O)N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2)C(=O)N)C |
Origin of Product |
United States |
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